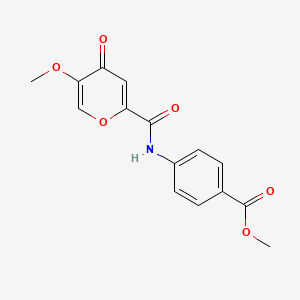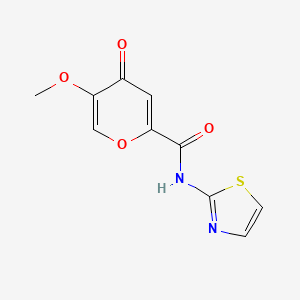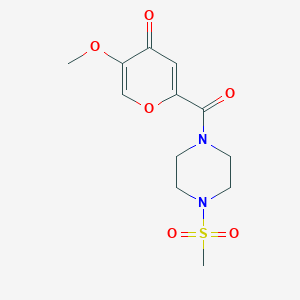![molecular formula C18H17F3N2O4 B6558712 5-methoxy-2-{4-[3-(trifluoromethyl)phenyl]piperazine-1-carbonyl}-4H-pyran-4-one CAS No. 1040661-76-4](/img/structure/B6558712.png)
5-methoxy-2-{4-[3-(trifluoromethyl)phenyl]piperazine-1-carbonyl}-4H-pyran-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methoxy-2-{4-[3-(trifluoromethyl)phenyl]piperazine-1-carbonyl}-4H-pyran-4-one is a small molecule that has been studied in recent years due to its potential as a therapeutic agent. It is an organic compound that belongs to the class of heterocyclic compounds, and it is a key intermediate in the synthesis of many pharmaceuticals. This compound has been studied for its potential as an anti-inflammatory, anti-cancer, and anti-viral agent.
Scientific Research Applications
5-Methoxy-2-{4-[3-(trifluoromethyl)phenyl]piperazine-1-carbonyl}-4H-pyran-4-one has been studied for its potential as a therapeutic agent. It has been studied for its anti-inflammatory, anti-cancer, and anti-viral properties. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, and it has been studied as a potential treatment for various types of cancers, including breast, lung, and prostate cancer. It has also been studied for its potential as an anti-viral agent, and it has been shown to inhibit the replication of various viruses, including HIV and hepatitis C.
Mechanism of Action
The mechanism of action of 5-Methoxy-2-{4-[3-(trifluoromethyl)phenyl]piperazine-1-carbonyl}-4H-pyran-4-one is not fully understood. It has been suggested that it may act by inhibiting the activity of certain enzymes involved in the synthesis of DNA and RNA. It has also been suggested that it may act by inhibiting the activity of certain protein kinases, which are involved in cell signaling pathways.
Biochemical and Physiological Effects
5-Methoxy-2-{4-[3-(trifluoromethyl)phenyl]piperazine-1-carbonyl}-4H-pyran-4-one has been shown to have anti-inflammatory, anti-cancer, and anti-viral properties. In vitro studies have shown that it can inhibit the growth of cancer cells, and it has been suggested that it may act by inhibiting the activity of certain enzymes involved in the synthesis of DNA and RNA. It has also been suggested that it may act by inhibiting the activity of certain protein kinases, which are involved in cell signaling pathways. In addition, it has been shown to have anti-viral properties, and it has been shown to inhibit the replication of various viruses, including HIV and hepatitis C.
Advantages and Limitations for Lab Experiments
One of the advantages of using 5-Methoxy-2-{4-[3-(trifluoromethyl)phenyl]piperazine-1-carbonyl}-4H-pyran-4-one in laboratory experiments is that it is relatively easy to synthesize. The synthesis method is relatively straightforward, and the compound can be readily purified by recrystallization. Additionally, the compound is relatively stable, which makes it suitable for use in long-term experiments. One of the limitations of using this compound in laboratory experiments is that its mechanism of action is not fully understood. Additionally, the compound has not yet been tested in clinical trials, so its safety and efficacy in humans is not yet known.
Future Directions
Due to its potential as a therapeutic agent, there are many potential future directions for 5-Methoxy-2-{4-[3-(trifluoromethyl)phenyl]piperazine-1-carbonyl}-4H-pyran-4-one. One potential future direction is further research into its mechanism of action. Additionally, further research into its potential as an anti-inflammatory, anti-cancer, and anti-viral agent is needed. Furthermore, further research into its safety and efficacy in humans is needed before it can be approved for clinical use. Finally, further research into its potential applications in other areas, such as the treatment of neurological disorders, is needed.
Synthesis Methods
5-Methoxy-2-{4-[3-(trifluoromethyl)phenyl]piperazine-1-carbonyl}-4H-pyran-4-one can be synthesized by reacting 4-hydroxy-3-methyl-2-oxo-2H-pyran-3-carboxylic acid with 2-amino-4-{3-(trifluoromethyl)phenyl}piperazine in the presence of a base such as sodium hydroxide. This reaction is carried out in a polar solvent such as dimethylformamide. The product is then purified by recrystallization.
properties
IUPAC Name |
5-methoxy-2-[4-[3-(trifluoromethyl)phenyl]piperazine-1-carbonyl]pyran-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17F3N2O4/c1-26-16-11-27-15(10-14(16)24)17(25)23-7-5-22(6-8-23)13-4-2-3-12(9-13)18(19,20)21/h2-4,9-11H,5-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXALUYWKSCPWEZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=COC(=CC1=O)C(=O)N2CCN(CC2)C3=CC=CC(=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17F3N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[4-(2-fluorophenyl)piperazine-1-carbonyl]-5-methoxy-4H-pyran-4-one](/img/structure/B6558630.png)
![2-[4-(4-fluorophenyl)piperazine-1-carbonyl]-5-methoxy-4H-pyran-4-one](/img/structure/B6558633.png)
![5-methoxy-2-[4-(2-methoxyphenyl)piperazine-1-carbonyl]-4H-pyran-4-one](/img/structure/B6558639.png)
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-5-methoxy-4-oxo-4H-pyran-2-carboxamide](/img/structure/B6558645.png)
![5-methoxy-N-[2-(4-methoxyphenyl)ethyl]-4-oxo-4H-pyran-2-carboxamide](/img/structure/B6558649.png)
![5-methoxy-4-oxo-N-[4-(trifluoromethoxy)phenyl]-4H-pyran-2-carboxamide](/img/structure/B6558671.png)







![5-methoxy-2-[4-(3-methoxyphenyl)piperazine-1-carbonyl]-4H-pyran-4-one](/img/structure/B6558719.png)